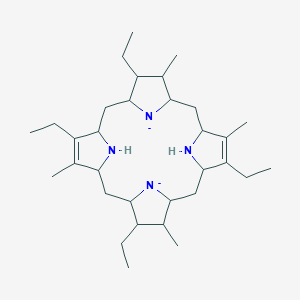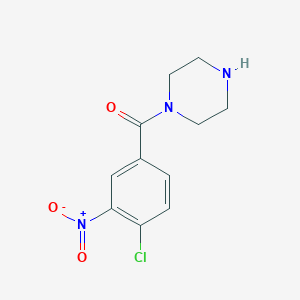
(4-Chloro-3-nitrophenyl)(piperazin-1-YL)methanone
Übersicht
Beschreibung
“(4-Chloro-3-nitrophenyl)(piperazin-1-YL)methanone” is a chemical compound with the molecular formula C11H12ClN3O3 . It is related to other compounds such as “(3-Chloro-4-methylphenyl)[4-(4-nitrophenyl)-1-piperazinyl]-methanone” and “4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol”, which have been used in the synthesis of medicines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, aromatic acid chlorides have been coupled with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base to yield trimethoxyphenyl piperazine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C11H12ClN3O3 . The exact mass of the compound is 269.05700 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 269.68400, and a LogP value of 2.08350 . Other properties such as density, boiling point, melting point, and flash point are not available .Zukünftige Richtungen
The future directions for research on “(4-Chloro-3-nitrophenyl)(piperazin-1-YL)methanone” could include further investigation of its synthesis, chemical reactions, mechanism of action, and safety profile. Additionally, its potential applications in medicine, particularly in the treatment of fungal and bacterial infections, could be explored .
Wirkmechanismus
Target of Action
The primary targets of (4-Chloro-3-nitrophenyl)(piperazin-1-YL)methanone are Phosphatidylinositol (PtdIns) transfer proteins (PITPs). These proteins enhance the activities of PtdIns 4-OH kinases that generate signaling pools of PtdIns-4-phosphate . In this capacity, PITPs serve as key regulators of lipid signaling in eukaryotic cells .
Mode of Action
This compound interacts with its targets, the PITPs, and competes with native Sec14 phospholipid ligands, arresting phospholipid exchange . This interaction is crucial for the regulation of PtdIns 4-OH kinase activities .
Biochemical Pathways
The compound affects the phosphoinositide pathway. Phosphoinositides are phosphorylated derivatives of phosphatidylinositol (PtdIns) that regulate a broad set of intracellular activities in all eukaryotic cells . The compound’s interaction with PITPs affects the production of PtdIns-4-phosphate, a key component of this pathway .
Pharmacokinetics
The compound’s molecular weight is 26968400 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Its interaction with pitps and the subsequent arrest of phospholipid exchange could potentially disrupt lipid signaling in eukaryotic cells .
Biochemische Analyse
Biochemical Properties
(4-Chloro-3-nitrophenyl)(piperazin-1-YL)methanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphatidylinositol transfer proteins (PITPs), which are crucial for lipid signaling in eukaryotic cells . The interaction between this compound and PITPs involves competitive binding, which disrupts the normal phospholipid exchange cycle and affects downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PITPs by this compound can lead to changes in phosphoinositide levels, which are essential for various cellular activities . These changes can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PITPs, inhibiting their function and preventing the normal transfer of phosphatidylinositol . This inhibition disrupts the production of phosphoinositides, leading to altered signaling pathways and changes in gene expression. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained inhibition of PITPs and prolonged alterations in cellular signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with PITPs affects the production of phosphoinositides, which are key components of lipid signaling pathways . Additionally, this compound may influence other metabolic processes, such as the synthesis and degradation of lipids and other biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s ability to interact with target enzymes and proteins, ultimately affecting its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
(4-chloro-3-nitrophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3/c12-9-2-1-8(7-10(9)15(17)18)11(16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINNDARXYRTTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653596 | |
| Record name | (4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
563538-35-2 | |
| Record name | (4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



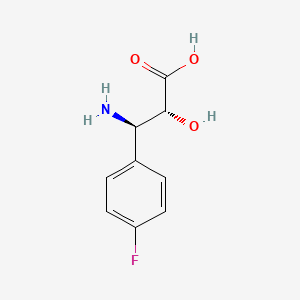




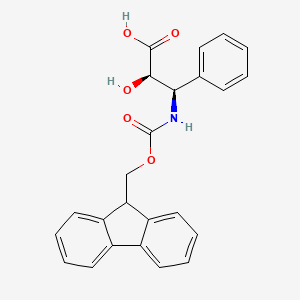

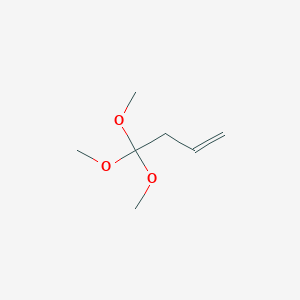
![3-[2-(3-Formyl-indol-1-yl)-acetylamino]-benzoic acid](/img/structure/B1498799.png)
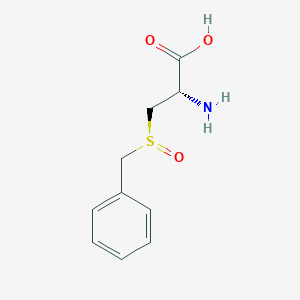
![2-[2-(3-Formyl-indol-1-yl)-acetylamino]-benzoic acid](/img/structure/B1498809.png)


